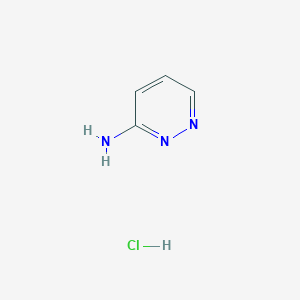

3-Aminopyridazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUEXFJNQVIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586060 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89203-22-5 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89203-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopyridazine Hydrochloride: A Technical Overview of its Chemical Properties for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the chemical and physical properties of 3-Aminopyridazine hydrochloride (CAS No: 89203-22-5), a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its structure, physical characteristics, and reactivity, while also highlighting areas where further experimental investigation is warranted.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 3-Aminopyridazine, presenting as a brown solid.[1] Its salt form enhances its solubility in aqueous solutions, a key property for various laboratory applications.[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClN₃ | [1] |

| Molecular Weight | 131.56 g/mol | [1] |

| Melting Point | 175.5-176.5 °C | [1][3] |

| Appearance | Brown solid | [1] |

| Solubility in Water | Soluble | [2] |

Synthesis and Preparation

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the parent compound, 3-Aminopyridazine, and its derivatives is described. A general approach to synthesizing aminopyridazines involves the amination of a corresponding halopyridazine.

A logical workflow for the preparation of this compound would typically involve the synthesis of the free base, 3-Aminopyridazine, followed by its reaction with hydrochloric acid.

Spectral and Analytical Data

A comprehensive search of available scientific databases did not yield specific ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry data for this compound. This represents a significant data gap for researchers requiring detailed characterization of this compound.

For reference, the predicted ¹H-NMR spectral data for the free base, pyridazin-3-amine, is available and shows characteristic peaks for the pyridazine ring protons.[4] However, protonation to form the hydrochloride salt would be expected to induce significant shifts in the NMR spectrum.

Researchers are advised to perform their own analytical characterization to obtain definitive spectral data for this compound. A general experimental workflow for such characterization is outlined below.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound are not well-defined in the literature, derivatives of aminopyridazine have been investigated for their biological activity. Notably, certain aminopyridazine derivatives have been identified as selective GABA-A receptor antagonists.[5] This suggests that the aminopyridazine scaffold may serve as a valuable starting point for the development of novel therapeutics targeting the GABAergic system.

The general mechanism of action for some aminopyridine compounds involves the blockade of voltage-gated potassium channels.[6][7] This activity is the basis for their investigation in various neurological disorders.

It is important to note that the biological activity of this compound itself requires further investigation to be fully understood.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research, particularly as a scaffold for the development of neurologically active agents. This guide has summarized the currently available chemical and physical data for this compound. However, significant gaps exist in the publicly available literature, especially concerning detailed spectral and analytical data, and specific experimental protocols. Researchers and drug development professionals are encouraged to conduct their own comprehensive analyses to fully characterize this compound for their specific applications.

References

- 1. This compound | 89203-22-5 [chemicalbook.com]

- 2. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 89203-22-5 [m.chemicalbook.com]

- 4. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]

- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

An In-depth Technical Guide to 3-Aminopyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminopyridazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physical and chemical properties, synthesis, and analytical methods, as well as its role as a potassium channel blocker.

Core Chemical Identity and Properties

This compound is the hydrochloride salt of the heterocyclic amine 3-Aminopyridazine. It is crucial to distinguish between the hydrochloride salt and its free base, as their properties and applications can differ.

CAS Number: 89203-22-5[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Specifications

A clear distinction in properties exists between this compound and its free base, 3-Aminopyridazine. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions.[4] The following tables summarize the key specifications for both compounds.

Table 1: Specifications of this compound

| Property | Value | Reference |

| CAS Number | 89203-22-5 | [1][2][3] |

| Molecular Formula | C4H6ClN3 | [1][2] |

| Molecular Weight | 131.56 g/mol | [1][2] |

| Appearance | Brown solid | [4] |

| Melting Point | 175.5-176.5 °C | |

| Solubility | Soluble in water | [4] |

| Purity | ≥97% | [4] |

Table 2: Specifications of 3-Aminopyridazine (Free Base)

| Property | Value | Reference |

| CAS Number | 5469-69-2 | |

| Molecular Formula | C4H4ClN3 | [5] |

| Molecular Weight | 95.11 g/mol | |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water | [5] |

| Purity | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general workflow involves the synthesis of the 3-aminopyradizine free base followed by conversion to its hydrochloride salt.

Step 1: Synthesis of 3-Amino-6-chloropyridazine (A common precursor)

This protocol is based on the amination of 3,6-dichloropyridazine.[6]

-

Materials:

-

3,6-Dichloropyridazine (1 g, 6.71 mmol)

-

Aqueous ammonia (8 mL)

-

1,4-Dioxane (2 mL)

-

-

Procedure:

-

In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 100°C.

-

Maintain the temperature and stir the mixture overnight.

-

After cooling the reaction mixture to room temperature, a solid product should be present.

-

Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.

-

Step 2: Conversion to 3-Aminopyridazine

Further reaction, such as dehalogenation, would be required to convert 3-amino-6-chloropyridazine to 3-aminopyridazine.

Step 3: Formation of this compound

-

Materials:

-

3-Aminopyridazine (free base)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

-

Procedure:

-

Dissolve the synthesized 3-Aminopyridazine free base in a minimal amount of a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and solvent.

-

Dry the purified this compound under vacuum.

-

Purification by Recrystallization

For higher purity, this compound can be recrystallized.

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cooling in an ice bath will promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of this compound.

-

Method for Related Aminopyridines (Adaptable for this compound):

-

Column: A mixed-mode column (e.g., Obelisc R) is suitable for separating hydrophilic compounds like aminopyridines.[10]

-

Mobile Phase: An isocratic mobile phase can be developed. Given the hydrophilic nature of the compound, ion-pairing reagents are often used, but methods compatible with LC/MS are also available.[11]

-

Detection: UV detection is a common method.[10]

-

Note: Method development and validation are crucial for accurate quantification.

-

A pre-column derivatization technique can also be employed for the analysis of similar compounds, which may be applicable to this compound.[12][13]

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Mechanism of Action: Potassium Channel Blockade

Aminopyridines, the class of compounds to which 3-Aminopyridazine belongs, are known for their ability to block voltage-gated potassium channels.[14] This action has significant implications in neuroscience and pharmacology.

The primary mechanism involves the physical obstruction of the potassium channel pore, which inhibits the efflux of potassium ions during the repolarization phase of an action potential. This leads to a prolongation of the action potential duration.[15]

Signaling Pathway and Effect on Synaptic Transmission

The blockade of potassium channels by aminopyridines has a direct impact on synaptic transmission. By prolonging the action potential in the presynaptic terminal, the influx of calcium ions through voltage-gated calcium channels is enhanced. This increased intracellular calcium concentration leads to a greater release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[16][17][18][19]

Caption: The mechanism of action of this compound as a potassium channel blocker, leading to enhanced neurotransmitter release.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and handling procedures, it is essential to consult detailed safety data sheets and relevant scientific literature.

References

- 1. 89203-22-5 | this compound - Capot Chemical [capotchem.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound - Cas No: 89203-22-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. CAS 89203-22-5: this compound [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. 3-Aminopyridine | SIELC Technologies [sielc.com]

- 11. helixchrom.com [helixchrom.com]

- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 16. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminopyridines and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Aminopyridazine Hydrochloride from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-aminopyridazine hydrochloride, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 3,6-dichloropyridazine. This document details the multi-step synthesis, including amination, reductive dechlorination, and salt formation, presenting quantitative data in structured tables and offering detailed experimental protocols.

Overall Synthesis Pathway

The conversion of 3,6-dichloropyridazine to this compound is typically achieved in a three-step sequence. The first step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with an amino group. The second step is a reductive dechlorination to remove the remaining chlorine atom. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step is the regioselective amination of 3,6-dichloropyridazine. This reaction is typically performed by treating the starting material with an ammonia source, such as aqueous or ethanolic ammonia, at elevated temperatures. The choice of solvent and reaction conditions can significantly influence the reaction time and yield.[1][2]

Data Presentation: Amination Reaction Conditions

| Molar Ratio (Ammonia:Substrate) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 3:1 | Dichloromethane | 100 | 9 | 82.60 | 99.07 (GC) | [3] |

| 1.5:1 | DMF / Acetonitrile | 150 | 6 | 89.25 | - | [3] |

| 3:1 | Acetonitrile | 120 | 7 | 93.79 | - | [2] |

| 0.5:1 | Dichloromethane | 30 | 26 | 81.42 | 99.00 (GC) | [3] |

| 9.7:1 | 25% Aqueous Ammonia | 100 | 12 | 96.00 | - | |

| - | Ethanolic Ammonia | 130 | Overnight | - | - |

Experimental Protocol: Amination

Procedure derived from Patent CN104844523A: [2][3]

-

To a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), ammonia water (10.52g, 300mmol), and acetonitrile (200 mL).

-

Stir the mixture in the reaction flask at 120°C for 7 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

-

After drying, a calculated yield of 93.79% is reported.[2]

Step 2: Synthesis of 3-Aminopyridazine

The second step involves the reductive removal of the remaining chlorine atom from 3-amino-6-chloropyridazine. This is effectively achieved through catalytic hydrogenation, a common and efficient method for dehalogenation.

Data Presentation: Reductive Dechlorination

| Substrate | Catalyst | Reagents | Solvent(s) | Temperature | Time | Yield | Reference |

| 3-Amino-6-chloropyridazine | 10% Palladium on Carbon | Hydrogen gas, Sodium Hydroxide | Tetrahydrofuran, Water | Room Temp. | 2 days | Quantitative |

Experimental Protocol: Reductive Dechlorination

General Procedure for Catalytic Hydrogenation:

-

In a suitable reaction vessel, combine 3-amino-6-chloropyridazine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).

-

Add 10% palladium on carbon catalyst (500 mg) to the mixture.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days.

-

Upon completion of the reaction, filter the mixture to remove the insoluble catalyst.

-

Concentrate the filtrate to yield the crude product.

-

Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble material.

-

Concentrate the filtrate to obtain the target product, pyridazin-3-amine, as a solid in quantitative yield.

Step 3: Synthesis of this compound

The final step is the conversion of the free base, 3-aminopyridazine, into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's crystallinity, stability, and solubility in aqueous media.[3]

Experimental Protocol: Hydrochloride Salt Formation

General Procedure: [4]

-

Dissolve the purified 3-aminopyridazine in a suitable organic solvent, such as ethyl acetate or isopropanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of hydrogen chloride in an organic solvent (e.g., hydrogen chloride in ethyl acetate) or bubble hydrogen chloride gas through the solution while stirring.

-

Monitor the pH of the solution, adjusting it to a slightly acidic pH (e.g., pH 2-3) to ensure complete salt formation.[4]

-

Stir the resulting suspension at a low temperature to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate) to remove any residual impurities.

-

Dry the final product, this compound, under vacuum.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for the preparation of this compound from 3,6-dichloropyridazine. The provided protocols and tabulated data offer a solid foundation for researchers and drug development professionals to produce this key intermediate. The methods described, including selective amination, catalytic hydrogenation, and straightforward salt formation, represent a robust pathway to obtaining the target compound in high yield and purity. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. CAS 89203-22-5: this compound [cymitquimica.com]

- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

The Advent and Advancement of 3-Aminopyridazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of 3-aminopyridazine compounds. From their foundational synthesis to their contemporary applications as potent kinase inhibitors in oncology, this document provides a comprehensive overview for professionals in the field of drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding and further exploration of this important heterocyclic scaffold.

A Historical Overview: From Pyridazine to its Amino-Substituted Derivatives

The journey of 3-aminopyridazine compounds begins with the discovery of the parent pyridazine ring. The first synthesis of a pyridazine derivative was accomplished by the renowned chemist Emil Fischer. While the exact date of the first synthesis of 3-aminopyridazine itself is not prominently documented, the development of synthetic routes to access this key intermediate has been a continuous effort in heterocyclic chemistry.

Early methods for the synthesis of the pyridazine core often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. The introduction of the amino group at the 3-position has been achieved through various classical and modern synthetic strategies, evolving from harsher reaction conditions to more efficient and versatile catalytic methods. The availability of starting materials like 3,6-dichloropyridazine has been pivotal in the exploration of 3-aminopyridazine chemistry, allowing for selective functionalization of the pyridazine ring.

Key Synthetic Methodologies

The synthesis of 3-aminopyridazine and its derivatives has been refined over the years, with modern catalytic methods offering significant advantages in terms of efficiency, selectivity, and substrate scope. This section details some of the most important and widely used experimental protocols.

Synthesis of 3-Amino-6-chloropyridazine

A fundamental building block in the synthesis of more complex 3-aminopyridazine derivatives is 3-amino-6-chloropyridazine. A common and efficient method for its preparation involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.

Experimental Protocol:

-

Reaction Setup: In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[1]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C. Maintain the temperature and stir the mixture overnight.[1]

-

Work-up and Purification: After cooling the reaction mixture to room temperature, a solid product should be present. Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]

A patented procedure provides more specific quantities and conditions:

-

Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).[2][3]

-

Reaction Conditions: Stir the mixture in the sealed flask at 100°C for 9 hours.[2]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[2]

-

Purification: Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[2]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively used to synthesize 3-amino-6-arylpyridazines. This palladium-catalyzed reaction couples an organoboron compound with a halide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like 1,2-dimethoxyethane (DME) and water.[2]

-

Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.[2]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.[2][4]

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).[2]

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[2]

One-Pot, Three-Component Synthesis of 3-Aminopyridazine Derivatives

For rapid access to a library of diverse 3-aminopyridazine derivatives, one-pot multi-component reactions are highly valuable. These reactions combine multiple starting materials in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources.

Experimental Protocol for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles:

-

Reaction Setup: In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the precipitate by filtration.

-

Purification: Wash the collected solid with hot water (2 x 5 mL). Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.

Quantitative Data: A Comparative Overview

This section provides a summary of quantitative data, including reaction yields for various synthetic methods and the biological activity of selected 3-aminopyridazine derivatives, presented in a clear and comparable format.

Table of Reaction Yields

| Product | Starting Materials | Synthetic Method | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | 3,6-Dichloropyridazine, Aqueous Ammonia | Nucleophilic Aromatic Substitution | ~61 | [5] |

| 3-Amino-6-arylpyridazines (various) | 3-Amino-6-chloropyridazine, Arylboronic acids | Suzuki-Miyaura Cross-Coupling | 22-65 | [6] |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | Phenylglyoxal, Malononitrile, Hydrazine Hydrate | One-Pot Three-Component Reaction | 86 |

Table of In Vitro Anticancer Activity (IC₅₀ Values)

| Compound | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 Kinase | >50 | [7] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A Kinase | >50 | [7] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B Kinase | >50 | [7] |

| Compound 1 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 3.98 | [8] |

| Compound 7 (Pyrido[2,3-d]pyrimidine derivative) | HeLa (Cervical Cancer) | 9.72 | [8] |

| Compound 5a (Cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.77 | [9] |

| Compound 5a (Cyanopyridone derivative) | HepG2 (Liver Cancer) | 2.71 | [9] |

| Compound 5e (Cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.39 | [9] |

| Compound 7b (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 6.22 | [9] |

| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-ITD | 0.004 | [10][11] |

| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-D835Y | 0.001 | [10][11] |

| Imidazo[1,2-b]pyridazine derivative 34f | MV4-11 (AML) | 0.007 | [10][11] |

| Imidazo[1,2-b]pyridazine derivative 34f | MOLM-13 (AML) | 0.009 | [10][11] |

Signaling Pathways and Mechanisms of Action

A significant area of research for 3-aminopyridazine compounds is in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML).[10][11] Constitutive activation of FLT3 leads to the activation of several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation and survival.[10][11] 3-Aminopyridazine-based compounds, such as certain imidazo[1,2-b]pyridazine derivatives, have been developed as potent inhibitors of mutated FLT3.[10][11]

FLT3 Signaling Pathway Inhibition by 3-Aminopyridazine Derivatives.

General Kinase Inhibition Workflow

The development of 3-aminopyridazine-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization and in vivo testing.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Aminopyridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyridazine hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this guide also includes information on the parent compound, 3-Aminopyridazine, to provide a foundational understanding. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.

Compound Identification

| Chemical Name | This compound |

| Synonyms | 3-Pyridazinamine, hydrochloride |

| CAS Number | 89203-22-5 |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| Chemical Structure | N1=CC=C(N)N=C1.Cl |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available |

¹³C NMR Data (Expected)

| Chemical Shift (ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | N-H stretching (amine) |

| Data not available | C-H stretching (aromatic) |

| Data not available | C=N stretching (pyridazine ring) |

| Data not available | C=C stretching (pyridazine ring) |

| Data not available | N-H bending (amine) |

Mass Spectrometry (MS)

Mass Spectrometry Data (Expected)

For the hydrochloride salt, the mass spectrum would typically show the molecular ion of the free base, 3-Aminopyridazine.

| m/z | Ion |

| 95.05 | [M+H]⁺ (protonated molecule of free base) |

| Other fragments not available |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For solid samples like this compound, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system for sample introduction.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like 3-Aminopyridazine. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminopyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-Aminopyridazine hydrochloride. Due to the limited availability of specific crystallographic data for the hydrochloride salt, this guide synthesizes information from spectroscopic analyses of the parent molecule, 3-aminopyridazine, and theoretical studies of related protonated heterocyclic amines. This document presents available quantitative data in structured tables, outlines a representative experimental protocol for its synthesis, and includes mandatory visualizations of its molecular structure and a proposed synthetic pathway to aid in research and development.

Molecular Structure and Bonding

This compound is the salt formed from the protonation of 3-aminopyridazine. Theoretical and experimental studies on analogous aminopyridines and other nitrogen-containing heterocycles strongly suggest that protonation occurs at one of the ring nitrogen atoms rather than the exocyclic amino group. The lone pair of electrons on the amino group nitrogen is delocalized into the aromatic π-system to a certain extent, making it less basic than the ring nitrogens. Between the two ring nitrogens, N1 is generally considered the more basic and likely site of protonation due to electronic effects within the pyridazine ring.

Upon protonation, the resulting 3-aminopyridazinium cation exhibits significant changes in its electronic structure and bonding. The delocalization of positive charge throughout the aromatic ring influences bond lengths and angles compared to the neutral molecule. The C-N bonds within the ring are expected to have characteristics intermediate between single and double bonds, typical of aromatic systems. The exocyclic C-NH2 bond will also be affected by the overall charge distribution. Hydrogen bonding between the chloride anion and the protons of the aminopyridazinium cation is a key feature of the solid-state structure.

Predicted Molecular Geometry

In the absence of specific single-crystal X-ray diffraction data for this compound, the following DOT diagram illustrates the predicted molecular structure of the 3-aminopyridazinium cation. Bond lengths and angles are based on standard values for similar protonated aromatic heterocyclic systems.

The Biological Frontier of 3-Aminopyridazine Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its derivatives, those bearing a 3-amino group, often in the form of a hydrochloride salt to enhance solubility and stability, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of 3-aminopyridazine hydrochloride derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It is designed to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of 3-aminopyridazine derivatives has been quantified across various assays. The following tables summarize key inhibitory concentrations, providing a comparative landscape of their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyridazine and Aminopyrazine Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyridazinone Derivatives | HCT-116 (Colon) | In vitro cytotoxicity | Potent activity reported | [1] |

| Pyridazinone Derivatives | MCF-7 (Breast) | In vitro cytotoxicity | Potent activity reported | [1] |

| 3,6-disubstituted pyridazine | NCI-60 Panel | Growth Inhibition | GI50 in µM range | [2] |

| Imidazo[1,2-a]pyridine | HL-60 (Leukemia) | MTT Assay | 104.3 - 112.9 µg/mL | [3] |

| Imamine-1,3,5-triazine | MDA-MB-231 (Breast) | MTT Assay | 6.25 - 8.18 | [4] |

Table 2: Kinase Inhibitory Activity of Pyridazine and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Kinase | Assay Type | IC50 (µM) | Reference |

| Pyridazinone-based diarylurea | VEGFR-2 | Enzyme Inhibition | 92.2% inhibition at 10 µM | [1][5] |

| Aminopyridin-2-one | MPS1, Aurora A/B | Mobility Shift Assay | 0.247 - 13 | [6] |

| Pyrazolo[3,4-c]pyridazin-3-amine | EGFR, CDK-2 | Enzyme Inhibition | EGFR: 0.391, CDK-2: 0.55 | [7] |

| Pyrazolopyrazine-3-amine | Spleen Tyrosine Kinase | Enzymatic and Cell-based | Promising inhibition | [8] |

| 3-aminopyrazole-based | CDK16 | NanoBRET Assay | EC50: 18.0 nM - 124.0 nM | [9] |

Table 3: Antimicrobial Activity of Pyridazine and Aminopyrazine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |[7][10] | | Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM |[11] | | Chloro-pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 |[8] | | Hydrazone derivative of pyridazine | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity observed for compound 15(d) |[12] | | Bis-indole derivatives with amidine | MRSA | 0.25 - 0.5 |[3] |

Key Signaling Pathways and Mechanisms of Action

3-Aminopyridazine derivatives exert their biological effects by modulating critical cellular signaling pathways implicated in disease progression. The following diagrams illustrate two key pathways frequently targeted by these compounds in the context of cancer.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections outline the methodologies for key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Materials:

-

Kinase of interest (e.g., VEGFR-2, JNK1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound derivatives

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Using a kit like ADP-Glo™, this involves two steps:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

-

Luminescence Measurement: Measure the luminescence signal using a microplate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Positive control antibiotic/antifungal

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A positive control with a known antimicrobial agent should also be included.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental and Logical Workflows

To ensure a systematic approach to the evaluation of this compound derivatives, a structured workflow is essential.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to empower researchers to further explore this promising class of compounds in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential anti-cancer agents. VI. N-oxidation of 3-aminopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

3-Aminopyridazine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of biological pathways. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific physicochemical characteristics to the molecules in which it is incorporated. These include a high dipole moment, the capacity for hydrogen bonding, and the ability to engage in π-π stacking interactions, all of which can contribute to enhanced binding affinity and selectivity for biological targets.[1] The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical and Physical Properties

This compound is the salt form of 3-aminopyridazine, which enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[2] The key properties of the parent compound, 3-aminopyridazine, are summarized in the table below. The hydrochloride salt is typically a crystalline solid.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃ | [3] |

| Molecular Weight | 95.11 g/mol | [3] |

| CAS Number | 5469-70-5 | [3] |

| Appearance | White to yellow to orange crystalline powder | [3] |

| Melting Point | 168 - 173 °C | [3] |

The presence of the amino group and the pyridazine ring allows for a variety of chemical transformations, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[4][5]

Applications in Medicinal Chemistry

The 3-aminopyridazine scaffold has been successfully incorporated into a multitude of biologically active compounds, demonstrating its potential in treating a variety of diseases.

GABA-A Receptor Antagonists

Derivatives of 3-aminopyridazine have been extensively studied as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Antagonists of this receptor are valuable tools for studying GABAergic signaling and have potential therapeutic applications in neurological and psychiatric disorders.

A notable example is the arylaminopyridazine derivative of GABA, SR 95103, which has been shown to be a selective and competitive GABA-A receptor antagonist.[3] Structure-activity relationship studies have revealed that attaching a butyric acid moiety to the N(2) nitrogen of the 3-aminopyridazine core is crucial for its antagonistic activity.[6] Further modifications, such as the introduction of an aromatic π-system at the 6-position of the pyridazine ring, have led to compounds with significantly increased potency.[6]

Quantitative Data for GABA-A Receptor Antagonists:

| Compound | Ki (µM) for [³H]GABA displacement | Reference |

| SR 95103 | 2.2 | [3] |

| SR 95531 | 0.15 | [2] |

| SR 42641 | 0.28 | [2] |

Modulators of Serotonergic and Dopaminergic Systems

3-Aminopyridazine derivatives have also been investigated for their activity as modulators of serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of depression and other mood disorders.[5] Minaprine, a 3-aminopyridazine derivative, exhibits a dual dopaminomimetic and serotoninomimetic activity profile in animal models of depression.[5] SAR studies on minaprine analogues have shown that the serotonergic and dopaminergic activities can be dissociated based on the substitution pattern on the pyridazine ring.[5]

Anticancer Agents

Recent research has explored the potential of 3-aminopyridazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[7]

Quantitative Data for Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridone Derivative 5a | MCF-7 | 1.77 ± 0.1 | [7] |

| Cyanopyridone Derivative 5a | HepG2 | 2.71 ± 0.15 | [7] |

| Cyanopyridone Derivative 5e | MCF-7 | 1.39 ± 0.08 | [7] |

| Cyanopyridone Derivative 5e | HepG2 | 10.70 ± 0.58 | [7] |

| Pyrido[2,3-d]pyrimidine Derivative 7b | MCF-7 | 6.22 ± 0.34 | [7] |

Anti-inflammatory Agents

The anti-inflammatory potential of 3-aminopyridazine derivatives has also been investigated. A hydroxymethylated derivative of minaprine, referred to as minaprinol, has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]

Key Experimental Protocols

The synthesis of diverse 3-aminopyridazine derivatives often involves key chemical transformations. Below are detailed protocols for some of the most common and crucial reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-6-halopyridazine with an arylboronic acid.[4][9]

Reaction Workflow:

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

-

3-Amino-6-halopyridazine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Solvent (e.g., DME/water, Toluene/water)

Procedure:

-

In a round-bottom flask, combine the 3-amino-6-halopyridazine, arylboronic acid, and base.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Protocol 2: N-Alkylation of 3-Aminopyridazine

This protocol outlines a general procedure for the N-alkylation of 3-aminopyridazine using an alkyl halide.

Reaction Workflow:

Caption: N-Alkylation experimental workflow.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (1.1 eq)

-

Base (e.g., NaH, K₂CO₃, 1.2 eq)

-

Anhydrous solvent (e.g., DMF, CH₃CN)

Procedure:

-

To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated derivative.

Signaling Pathways

The biological activity of 3-aminopyridazine derivatives is intrinsically linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

GABA-A Receptor Signaling Pathway

3-Aminopyridazine-based antagonists directly interact with the GABA-A receptor, a chloride ion channel. In normal physiology, GABA binding to this receptor leads to chloride influx and hyperpolarization of the neuron, resulting in an inhibitory signal. The antagonists block this action, leading to a reduction in inhibition.

Caption: GABA-A receptor signaling pathway.

Serotonergic Signaling Pathway

Derivatives like minaprine modulate serotonergic signaling. Serotonin (5-HT), released from the presynaptic neuron, binds to various postsynaptic receptors, initiating downstream signaling cascades that regulate mood and other physiological processes. Modulators can affect the release, reuptake, or receptor binding of serotonin.

Caption: Serotonergic signaling pathway.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of bioactive molecules with therapeutic potential across various disease areas, including neurology, oncology, and inflammatory disorders. The ability to fine-tune the pharmacological profile of 3-aminopyridazine derivatives through targeted chemical modifications underscores the importance of this scaffold in modern drug discovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate further research and innovation in the development of novel therapeutics based on the 3-aminopyridazine core. As our understanding of complex diseases continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

- 1. CAS 89203-22-5: this compound [cymitquimica.com]

- 2. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Reactivity of the Amino Group on the Pyridazine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of an amino group onto this ring system profoundly influences its chemical reactivity and biological activity, making aminopyridazines valuable building blocks for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group on the pyridazine ring, focusing on key reactions, experimental protocols, and the pharmacological significance of the resulting derivatives.

Electronic Nature and Reactivity of the Aminopyridazine Core

The pyridazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency governs its reactivity towards nucleophiles and electrophiles. The position of the amino group on the ring further modulates this electronic character. In 3-aminopyridazine, the amino group, a strong electron-donating group, can partially offset the electron-withdrawing effect of the ring nitrogens, influencing the sites of electrophilic and nucleophilic attack.

Key Reactions of the Amino Group on the Pyridazine Ring

The amino group on the pyridazine ring can undergo a variety of chemical transformations, serving as a handle for further functionalization. The principal reactions include diazotization followed by nucleophilic substitution (Sandmeyer and related reactions), direct nucleophilic substitution on the ring, and palladium-catalyzed cross-coupling reactions.

Diazotization and Subsequent Transformations

Diazotization of the amino group on the pyridazine ring provides a versatile intermediate, the diazonium salt, which can be readily converted into a wide range of functional groups. This two-step sequence is a powerful tool for the diversification of the pyridazine scaffold.

The Sandmeyer reaction involves the conversion of the diazonium salt to a halide or cyanide using a copper(I) salt. This reaction is a reliable method for introducing these functional groups onto the pyridazine ring.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-6-chloropyridazine

-

Materials: 3-amino-6-chloropyridazine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl), ice.

-

Procedure:

-

Dissolve 3-amino-6-chloropyridazine (1.0 eq) in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 3,6-dichloropyridazine.

-

Logical Relationship for Sandmeyer Reaction

Caption: General workflow for the Sandmeyer reaction on an aminopyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been successfully applied to the functionalization of aminopyridazines.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyridazine

-

Materials: 3-amino-6-bromopyridazine, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, ethanol, water.

-

Procedure:

-

To a reaction vessel, add 3-amino-6-bromopyridazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 3-amino-6-arylpyridazine.

-

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It can be used to couple an amine with a halopyridazine, providing access to a wide range of N-substituted aminopyridazine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-aminopyridazine

-

Materials: 3-Chloro-6-aminopyridazine, primary or secondary amine, Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃), 1,4-dioxane.

-

Procedure:

-

To an oven-dried Schlenk tube, add 3-chloro-6-aminopyridazine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted diaminopyridazine.

-

Caption: Simplified GABA-A receptor signaling and the action of aminopyridazine antagonists.

Anticancer Activity: VEGFR-2 Inhibition

Many pyridazine derivatives have been investigated for their anticancer properties. One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by aminopyridazine derivatives.

Antimicrobial Activity: DNA Gyrase Inhibition

Certain aminopyridazine derivatives have demonstrated promising antimicrobial activity. A key target for these compounds is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death.

Mechanism of DNA Gyrase Inhibition

Caption: Simplified mechanism of DNA gyrase inhibition by aminopyridazine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activity of selected aminopyridazine derivatives.

Table 1: Anticancer Activity of Aminopyridazine Derivatives (VEGFR-2 Inhibitors)

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 5b | HCT-116 | 30.3 | [1] |

| 6a | HCT-116 | 33.7 | [1] |

| 17a | HepG2 | 1.13 | [2] |

| 10g | MCF-7 | 0.74 | [2] |

Table 2: Antimicrobial Activity of Aminopyridazine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| 10h | Staphylococcus aureus | 16 | Not specified | [3] |

| 8g | Candida albicans | 16 | Not specified | [3] |

| 7 | S. aureus (MRSA) | 7.8 (µM) | Not specified | [4] |

| 13 | A. baumannii | 3.74 (µM) | Not specified | [4] |

Spectroscopic Data

The structural elucidation of newly synthesized aminopyridazine derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.

Table 3: Representative ¹H and ¹³C NMR Data for a 3-Amino-4-aryl-6-methylpyridin-2(1H)-one Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.20 | s | CH₃ |

| 6.00 | s | H-5 | |

| 7.38 | br. s | Aromatic-H | |

| 7.95 | s | CHO (formamide) | |

| 8.78 | br. s | NHCO | |

| 11.91 | s | NH (ring) | |

| ¹³C | 18.3 | CH₃ | |

| 106.0 | C-5 | ||

| 120.0-137.8 | Aromatic-C | ||

| 143.0 | C-4 | ||

| 160.5 | C-6 | ||

| 164.9 | C-2 |

Note: Data adapted from a representative N-formyl derivative for illustrative purposes.

Conclusion

The amino group on the pyridazine ring is a versatile functional group that provides a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding its reactivity through key transformations such as diazotization, Sandmeyer reactions, and palladium-catalyzed cross-couplings is crucial for the rational design and synthesis of novel drug candidates. The diverse biological activities exhibited by aminopyridazine derivatives, including GABA-A receptor antagonism, anticancer, and antimicrobial effects, underscore the importance of this scaffold in modern medicinal chemistry. This guide serves as a foundational resource for researchers and scientists in the field, providing essential protocols, data, and mechanistic insights to facilitate further exploration of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agrochemical Potential of 3-Aminopyridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a critical pharmacophore in the development of a wide array of bioactive molecules. Among its derivatives, 3-Aminopyridazine hydrochloride stands out as a versatile precursor for the synthesis of novel agrochemicals. This technical guide explores the potential applications of this compound and its derivatives as herbicides, insecticides, fungicides, and plant growth regulators. We provide a comprehensive overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for bioassays and synthesis, and logical workflows to guide future research and development in this promising area of agrochemical science.

Introduction: The Versatility of the Pyridazine Scaffold

Pyridazine and its derivatives have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it a valuable scaffold for designing molecules with specific target interactions. This compound, a stable and reactive starting material, serves as a key building block for creating a portfolio of agrochemicals with varied modes of action.[3][4][5] Its utility is particularly noted in the synthesis of crop protection agents, including herbicides and pesticides, thus contributing to global food security.[4] This guide will delve into the specific applications of this compound and its derivatives in modern agriculture.

Herbicidal Applications: Targeting Essential Plant Processes

Derivatives of 3-aminopyridazine have demonstrated significant potential as herbicides, particularly for pre-emergence applications. These compounds can offer selectivity, effectively controlling weeds in major crops like rice.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition